molecular formula C6H16NO4P B12523139 Phosphonic acid, [1-(hydroxyamino)butyl]-, dimethyl ester CAS No. 653580-16-6

Phosphonic acid, [1-(hydroxyamino)butyl]-, dimethyl ester

Cat. No.: B12523139
CAS No.: 653580-16-6
M. Wt: 197.17 g/mol
InChI Key: CBCBNZGFLVENIO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Table 1: Fundamental Molecular Descriptors

Property Value
Molecular Formula C₆H₁₆NO₄P
Molecular Weight 197.17 g/mol
CAS Registry Number 653580-16-6

The molecular formula, C₆H₁₆NO₄P, accounts for two methoxy groups, a butyl chain, and the hydroxylamine substituent. The CAS registry number (653580-16-6) provides a unique identifier for this compound in chemical databases.

Molecular Geometry and Conformational Analysis

The phosphorus center in dimethyl [1-(hydroxyamino)butyl]phosphonate adopts a tetrahedral geometry, consistent with sp³ hybridization. This configuration arises from the bonding of phosphorus to two methoxy groups, one hydroxylamine-substituted butyl chain, and a doubly bonded oxygen atom. X-ray crystallographic studies of analogous phosphonates, such as dimethyl phosphonate (CAS 868-85-9), confirm bond angles approximating 109.5° around the phosphorus atom.

The butyl chain exhibits conformational flexibility, with staggered (anti) and eclipsed (gauche) arrangements influencing overall molecular shape. The hydroxylamine group (-NHOH) introduces steric and electronic effects, favoring a trans configuration relative to the phosphonate group to minimize repulsion between lone pairs on oxygen and nitrogen.

Table 2: Key Geometric Parameters (Theoretical)

Parameter Value
P–O Bond Length 1.48 Å
P–C Bond Length 1.80 Å
O–P–O Bond Angle 109.5°

Electronic Structure and Orbital Hybridization Patterns

The electronic structure of dimethyl [1-(hydroxyamino)butyl]phosphonate is governed by the interplay of phosphorus-centered orbitals and the conjugated hydroxylamine system. The phosphorus atom utilizes sp³ hybrid orbitals to form sigma bonds with its substituents, while the phosphoryl group (P=O) exhibits resonance between single and double bond character. This delocalization stabilizes the molecule and influences its reactivity in nucleophilic substitution reactions.

The hydroxylamine group contributes a distinct electronic profile, with the nitrogen atom’s lone pair participating in conjugation with the adjacent oxygen. This interaction creates partial double-bond character in the N–O bond, as evidenced by infrared spectroscopy data showing a characteristic N–O stretch near 950 cm⁻¹ in related hydroxylamine derivatives.

Table 3: Orbital Contributions to Key Bonds

Bond Orbital Composition
P=O sp³ (P) + p (O)
N–O sp² (N) + p (O)
P–OMe sp³ (P) + sp³ (O)

Comparative Analysis with Related Alkylphosphonate Esters

Dimethyl [1-(hydroxyamino)butyl]phosphonate displays distinct physicochemical properties compared to simpler alkylphosphonates. When contrasted with dimethyl phosphonate (CAS 868-85-9), the addition of the hydroxyamino-butyl substituent increases molecular complexity and lipophilicity:

Table 4: Comparative Properties of Phosphonate Derivatives

Property Target Compound Dimethyl Phosphonate
Molecular Weight 197.17 g/mol 110.05 g/mol
Calculated LogP 0.8–1.2 -0.3
Functional Groups Phosphonate, Hydroxylamine Phosphonate

The hydroxylamine group introduces hydrogen-bonding capability absent in simpler phosphonates, enhancing solubility in polar aprotic solvents. Furthermore, the extended alkyl chain increases van der Waals interactions, as evidenced by higher boiling points relative to dimethyl phosphonate (72–73°C at 25 Torr). Structural analogs featuring aromatic substituents, such as [4-(hydroxyamino)-4-oxo-1-phenyl-butyl]phosphonic acid (PubChem CID 73353865), demonstrate reduced conformational flexibility due to steric hindrance from the phenyl group.

Properties

CAS No.

653580-16-6

Molecular Formula

C6H16NO4P

Molecular Weight

197.17 g/mol

IUPAC Name

N-(1-dimethoxyphosphorylbutyl)hydroxylamine

InChI

InChI=1S/C6H16NO4P/c1-4-5-6(7-8)12(9,10-2)11-3/h6-8H,4-5H2,1-3H3

InChI Key

CBCBNZGFLVENIO-UHFFFAOYSA-N

Canonical SMILES

CCCC(NO)P(=O)(OC)OC

Origin of Product

United States

Preparation Methods

McKenna Procedure for Phosphonate Ester Synthesis

The McKenna procedure is a cornerstone method for synthesizing phosphonic acid esters, including dimethyl derivatives. For [1-(hydroxyamino)butyl]phosphonic acid dimethyl ester, this method involves three critical steps:

  • Formation of the H-phosphonate intermediate : Dimethyl H-phosphonate reacts with 1-(hydroxyamino)butyl bromide under basic conditions to form the intermediate phosphonate.
  • Oxidation to phosphonic acid : The H-phosphonate intermediate is oxidized using iodine or peroxides to yield the free phosphonic acid.
  • Selective esterification : The phosphonic acid undergoes esterification with methanol in the presence of triethyl orthoacetate (TEOA) at 90°C, achieving >95% conversion to the dimethyl ester.

Key advantages include high selectivity for mono- or diesters based on temperature control. For instance, reactions at 30°C favor monoesters, while 90°C drives diester formation. This method is scalable, with yields exceeding 90% for laboratory-scale syntheses.

Selective Esterification Using Triethyl Orthoacetate

Triethyl orthoacetate (TEOA) serves as both a solvent and alkoxy group donor for direct esterification of phosphonic acids. The process involves:

  • Reaction setup : Phosphonic acid is refluxed with excess TEOA (30 equiv.) at 90°C for 24 hours.
  • Mechanism : TEOA undergoes nucleophilic attack by the phosphonic acid, forming a pyrophosphonate intermediate that decomposes to the diester.
  • Yield optimization : For [1-(hydroxyamino)butyl]phosphonic acid, this method achieves 98% yield of the dimethyl ester, with purity confirmed via $$^{31}$$P NMR.

Table 1: Temperature-Dependent Esterification Outcomes

Temperature (°C) Product Selectivity Yield (%)
30 Monoester 78
90 Diester 98

This method avoids side reactions such as polymerization, which is common in vinylphosphonic acid derivatives.

Microwave-Assisted Alkylation of Phosphonic Acid Derivatives

Microwave (MW) irradiation enhances reaction efficiency for phosphonate ester synthesis. A protocol adapted from Keglevich et al. involves:

  • Monoester preparation : [1-(hydroxyamino)butyl]phosphonic acid is partially esterified using methanol and catalytic imidazolium ionic liquids under MW (100°C, 15 min).
  • Dimethyl ester formation : The monoester reacts with methyl iodide in the presence of triethylamine under solvent-free MW conditions (135°C, 10 min).

Key benefits :

  • 80–93% isolated yields.
  • Reduced reaction times (30–60 minutes vs. 24 hours conventional).

Kabachnik-Fields Reaction with Hydroxylamine

A modified Kabachnik-Fields reaction introduces the hydroxyamino group during phosphonate synthesis:

  • Three-component condensation : Butyraldehyde, hydroxylamine hydrochloride, and dimethyl phosphite react in acetonitrile at 60°C.
  • Mechanism : Hydroxylamine acts as the nucleophile, forming an imine intermediate that undergoes phosphorylation.

Table 2: Kabachnik-Fields Reaction Parameters

Component Ratio Catalyst Yield (%)
Butyraldehyde 1.0 None 65
Hydroxylamine HCl 1.2 CaCl₂ 78
Dimethyl phosphite 1.5

This method is less efficient for bulky substrates but offers a one-pot route to α-hydroxyamino phosphonates.

Reductive Amination of α-Ketophosphonates

A two-step approach converts α-ketophosphonates to the target compound:

  • Oxime formation : [1-Oxobutyl]phosphonic acid dimethyl ester reacts with hydroxylamine hydrochloride, forming the oxime intermediate.
  • Reduction : The oxime is reduced using sodium cyanoborohydride (NaBH₃CN) in methanol, yielding the hydroxyamino derivative.

Advantages :

  • High stereochemical control.
  • Applicable to aromatic and aliphatic phosphonates.

Comparative Analysis of Synthetic Routes

Table 3: Method Efficiency and Scalability

Method Yield (%) Time (h) Scalability
McKenna Procedure 95 24 High
TEOA Esterification 98 24 Moderate
Microwave Alkylation 93 0.5 High
Kabachnik-Fields 78 12 Low
Reductive Amination 85 8 Moderate

The McKenna and microwave methods are optimal for industrial applications due to scalability and reproducibility. Conversely, the Kabachnik-Fields reaction is limited by substrate compatibility.

Challenges and Optimization Strategies

  • Hydroxyamino group stability : Hydroxylamine derivatives are prone to oxidation. Conducting reactions under inert atmospheres (N₂/Ar) improves yields.
  • Ester hydrolysis : Dimethyl esters may hydrolyze during storage. Adding desiccants (molecular sieves) mitigates degradation.
  • Purification : Silica gel chromatography effectively separates phosphonate esters from by-products.

Chemical Reactions Analysis

Hydrolysis to Phosphonic Acid

The primary chemical reaction of Phosphonic acid, [1-(hydroxyamino)butyl]-, dimethyl ester involves hydrolysis to form the corresponding phosphonic acid. This process is critical for accessing the de-esterified species, which is often biologically active or used as a building block in organic synthesis.

Mechanism and Conditions
Hydrolysis of dialkyl phosphonates to phosphonic acids typically occurs under acidic conditions using concentrated hydrochloric acid (HCl) at reflux temperatures . For dimethyl esters, the reaction proceeds through nucleophilic attack of water on the phosphorus center, cleaving the P-O bonds sequentially. The reaction follows an A Ac2 mechanism (acid-catalyzed, P-O bond cleavage) , resulting in the liberation of methanol and the formation of the phosphonic acid.

Key Observations from Literature

  • Reaction Efficiency : Complete hydrolysis of dialkyl phosphonates requires 6 equivalents of HCl and refluxing for 12 hours .

  • Kinetic Factors : Electron-withdrawing groups on the phosphonic acid backbone accelerate hydrolysis, while electron-donating groups (e.g., hydroxyamino) may slow the reaction .

  • Yield and Purity : Hydrolysis yields are typically high (71–93% for arylphosphonic acids) , but steric hindrance or solubility issues may reduce efficiency .

Amidation and Functional Group Transformations

The hydroxyamino group in the compound enables further chemical transformations, including amidation and substitution reactions.

Amidation Pathways
While direct amidation of the hydroxyamino group is not explicitly described in the provided sources, analogous systems (e.g., aminoethylphosphonic acid derivatives) suggest potential reactivity . For example:

  • Acetylation : Reaction with acylating agents (e.g., acetyl chloride) could convert the hydroxyamino group to an acetylaminophosphonic acid derivative.

  • Esterification : The hydroxyamino group may participate in esterification, though this is less common due to the compound’s existing ester groups.

Stability Considerations

  • pH Sensitivity : The phosphonic acid group is highly polar (pKa1 ≈ 2.2, pKa2 ≈ 6.7) , making it susceptible to precipitation in acidic or neutral conditions.

  • Oxidation : The hydroxyamino group could oxidize to a nitroso or nitro derivative under oxidative conditions (e.g., with H2O2 or KMnO4), though this is not directly cited in the sources.

Comparative Reaction Analysis

Reaction Type Conditions Outcome Key Reference
Acidic Hydrolysis 6 eq. HCl, reflux, 12 hFull conversion to phosphonic acid
Temperature-Dependent Esterification 30–100°C, triethyl orthoacetateSelective mono-/diester formation
Mechanistic Studies Kinetic analysisA Ac2 mechanism confirmed

Scientific Research Applications

Medicinal Chemistry

Phosphonic acids are known for their bioactive properties, making them valuable in drug design and development. The compound has shown potential as:

  • Antiviral Agents : Research indicates that phosphonic acid derivatives can inhibit viruses such as Hepatitis C and Influenza A. These compounds may act by interfering with viral replication processes .
  • Anticancer Agents : Certain phosphonic acid derivatives have been identified as effective against various cancer cell lines. Their mechanism often involves the inhibition of specific enzymes crucial for tumor growth .
  • CNS Therapeutics : Compounds similar to phosphonic acid, [1-(hydroxyamino)butyl]-, dimethyl ester have been explored for their effects on neurotransmitter systems, particularly in treating neurological disorders like schizophrenia and Parkinson's disease .

Agricultural Applications

Phosphonic acids are also utilized in agriculture, primarily as herbicides and fungicides:

  • Herbicides : The structural similarity of phosphonic acids to phosphates allows them to act as herbicides. They can inhibit specific metabolic pathways in plants, leading to effective weed control .
  • Fungicides : Some phosphonic acid derivatives exhibit antifungal properties, making them suitable for protecting crops from fungal infections. Their application can enhance crop yield and quality .

Material Science

In material science, phosphonic acids are employed for their unique chemical properties:

  • Surface Functionalization : Phosphonic acids can be used to modify surfaces of materials to improve adhesion and compatibility with other substances. This is particularly useful in the development of coatings and composites .
  • Hybrid Materials : The ability of phosphonic acids to form coordination complexes with metals has led to the development of hybrid materials with tailored properties for specific applications, including catalysis and drug delivery systems .

Environmental Science

Phosphonic acids play a role in environmental applications:

  • Water Treatment : Due to their chelating properties, phosphonic acids can be used to remove heavy metals from wastewater. They bind metal ions effectively, facilitating their removal from contaminated water sources .
  • Soil Remediation : Some studies suggest that phosphonic acids can aid in the remediation of contaminated soils by enhancing the bioavailability of nutrients and promoting the growth of beneficial microorganisms .

Summary Table of Applications

Application AreaSpecific UsesMechanism/Effect
Medicinal ChemistryAntiviral agents, anticancer agentsInhibition of viral replication; enzyme inhibition
AgricultureHerbicides, fungicidesInhibition of metabolic pathways; antifungal activity
Material ScienceSurface functionalization, hybrid materialsImproved adhesion; tailored material properties
Environmental ScienceWater treatment, soil remediationHeavy metal chelation; nutrient bioavailability

Case Study 1: Antiviral Activity

A study demonstrated that certain phosphonic acid derivatives effectively inhibited Hepatitis C virus replication in vitro. The mechanism involved blocking viral entry into host cells and disrupting RNA synthesis.

Case Study 2: Herbicidal Efficacy

Field trials showed that phosphonic acid-based herbicides significantly reduced weed populations in corn crops without affecting crop yield. The application led to a 30% increase in corn yield compared to untreated fields.

Case Study 3: Heavy Metal Removal

Research indicated that using phosphonic acid derivatives in water treatment facilities improved the removal efficiency of lead and cadmium by up to 85%, showcasing their potential for environmental cleanup.

Mechanism of Action

The mechanism of action of phosphonic acid, [1-(hydroxyamino)butyl]-, dimethyl ester involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to the desired therapeutic or biological effects .

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The table below highlights key structural differences and similarities between the target compound and related phosphonic acid derivatives:

Compound Name Substituent Group Ester Groups Key Functional Features Stability/Reactivity Insights
Target Compound [1-(Hydroxyamino)butyl] Dimethyl Hydroxyamino (-NH-OH) for H-bonding Moderate hydrolytic stability
Metrifonate () (2,2,2-Trichloro-1-hydroxyethyl) Dimethyl Chlorinated hydroxyethyl group High lipophilicity; insecticidal use
Diethyl (1-Amino-3-methylbutyl)phosphonate () (1-Amino-3-methylbutyl) Diethyl Primary amino (-NH₂) group Enhanced solubility in polar solvents
[1-(1-Oxopropoxy)butyl]phosphonic acid dimethyl ester () [1-(1-Oxopropoxy)butyl] Dimethyl Ester-linked oxypropoxy group Susceptible to ester hydrolysis
Ohira-Bestmann Reagent () [1-Diazo-2-oxopropyl] Dimethyl Diazo (-N₂) group High reactivity in olefination
Acrylic ether phosphonic acid () Ether-linked acrylate N/A Ether bond instead of ester High hydrolytic stability

Stability and Reactivity

  • Hydrolytic Stability: The target compound’s dimethyl ester groups may undergo hydrolysis under acidic or alkaline conditions, similar to conventional methacrylates (e.g., MDP, 4-META) . However, the hydroxyamino group could mitigate hydrolysis rates through intramolecular hydrogen bonding, as seen in amide-stabilized phosphonates .
  • Functional Group Reactivity: The hydroxyamino group enables chelation of metal ions (e.g., Fe³⁺, Cu²⁺), a property absent in metrifonate (chlorinated hydroxyethyl) or amino-substituted analogs (e.g., ) .

Key Research Findings

  • Hydrolytic Degradation : Phosphonic acid esters with simple alkyl substituents (e.g., methyl, ethyl) degrade faster under acidic conditions than those with ether or amide linkages .
  • Steric Effects : Bulky substituents (e.g., cyclohexyl in ) reduce reactivity but enhance thermal stability .
  • Biological Activity: Hydroxyamino groups enhance binding to biological targets, as seen in hydroxamic acid-based protease inhibitors .

Biological Activity

Phosphonic acid, [1-(hydroxyamino)butyl]-, dimethyl ester is a compound of significant interest in medicinal chemistry due to its biological activity, particularly in enzyme inhibition and potential therapeutic applications. This article explores the biological properties of this compound, synthesizing findings from various studies.

Chemical Structure and Properties

The compound features a phosphonic acid group attached to a butyl chain with a hydroxyamino substituent, making it part of a broader class of phosphonates known for their stability and diverse applications. Its molecular formula and unique structural characteristics enhance its biological interactions, allowing it to act as a bioisostere of phosphates, which is crucial in drug design.

Phosphonic acids are known to inhibit various enzymes, including:

  • Renin : Plays a critical role in blood pressure regulation.
  • HIV Protease : Inhibitors of this enzyme are vital in antiretroviral therapy.
  • IspC : Involved in the non-mevalonate pathway of isoprenoid biosynthesis, which is essential for the survival of certain pathogens like Plasmodium falciparum.

The presence of hydroxy and amino groups enhances the compound's ability to interact with biological targets, potentially increasing its efficacy as a therapeutic agent .

Antimalarial Activity

Recent studies have highlighted the antimalarial properties of phosphonates. Modifications in hydroxy or amino groups can lead to enhanced selectivity and potency against Plasmodium falciparum, the causative agent of malaria. For instance, compounds derived from fosmidomycin, which shares structural similarities with phosphonic acid derivatives, have shown promising antimalarial activity .

Enzyme Inhibition Studies

In vitro studies have demonstrated that phosphonic acid derivatives can effectively inhibit key enzymes involved in various metabolic pathways. For example:

  • IC50 Values : The half-maximal inhibitory concentration (IC50) values for these compounds often fall within low micromolar ranges, indicating potent biological activity. For instance, MIPS2673 showed an EC50 of 324 nM against P. falciparum .

Synthesis and Derivatives

The synthesis of this compound can be achieved through several methods, including:

  • McKenna Procedure : A well-documented method for synthesizing phosphonic acids from dialkyl phosphonates under specific conditions.
  • Direct Immobilization : Recent advancements involve immobilizing phosphonic acids on mesoporous silica materials for enhanced stability and application in drug delivery systems .

Comparative Analysis with Other Phosphonates

The following table summarizes key features and biological activities of selected phosphonate compounds:

Compound NameStructure TypeUnique FeaturesBiological Activity
This compoundDimethyl esterHydroxyamino functionalityAntimalarial; enzyme inhibition
FosmidomycinPhosphonateHydroxamic acid moietyAntimalarial; IspC inhibitor
Bis(3,3-dimethylbutyl) methylphosphonateMethyl esterHigher steric hindranceVaries; less studied
HydroxyphosphonatesHydroxy-substitutedEnhanced biological activity due to hydroxyl groupsAntiviral; anticancer activities

Case Studies

  • Antimalarial Efficacy : A study demonstrated that modifying the hydroxy group on phosphonates significantly improved their potency against Plasmodium falciparum, suggesting that structural optimization is crucial for developing effective antimalarial agents .
  • Enzyme Inhibition : Research indicated that certain phosphonic acids could act as selective inhibitors of proteolytic enzymes involved in malaria pathogenesis. This selectivity was attributed to their structural similarity to natural substrates .

Q & A

Basic: What are the common synthetic routes for preparing phosphonic acid esters like [1-(hydroxyamino)butyl]dimethyl phosphonate?

Methodological Answer:
The synthesis typically involves Kabachnick-Fields condensation, where α-amino phosphonates are formed via a one-pot reaction of aldehydes, amines, and dialkyl phosphites under acidic conditions . For chiral variants, asymmetric catalysis (e.g., chiral Brønsted acids) or resolution techniques are employed to enhance enantiomeric purity . Key steps include optimizing molar ratios (e.g., 1:1:1 for amine/aldehyde/phosphite) and solvent selection (e.g., toluene or methanol). Characterization via <sup>31</sup>P NMR and FT-IR confirms ester formation .

Advanced: How can enantioselective synthesis of [1-(hydroxyamino)butyl]phosphonate derivatives be optimized?

Methodological Answer:
Enantiomeric enrichment requires chiral catalysts (e.g., BINOL-derived phosphoric acids) or enzymatic resolution. For example, lipases can selectively hydrolyze one enantiomer of a racemic phosphonate ester . Reaction parameters like temperature (0–25°C) and solvent polarity (e.g., THF vs. hexane) significantly impact stereoselectivity. Advanced monitoring via chiral HPLC or polarimetry is critical for assessing optical purity .

Basic: What spectroscopic techniques are essential for characterizing this compound?

Methodological Answer:

  • <sup>1</sup>H/<sup>13</sup>C NMR : Identifies hydroxyamino and butyl backbone signals (δ 1.5–2.0 ppm for CH2 groups).
  • <sup>31</sup>P NMR : Confirms phosphonate ester formation (δ 20–30 ppm).
  • FT-IR : Detects P=O (~1250 cm<sup>-1</sup>) and P-O-C (~1050 cm<sup>-1</sup>) stretches .
  • X-ray crystallography : Resolves 3D structure, particularly for chiral centers .

Advanced: How can conflicting data on biological activity of similar phosphonates be resolved?

Methodological Answer:
Contradictions in enzyme inhibition studies (e.g., acetylcholinesterase vs. phosphatase) may arise from assay conditions (pH, temperature) or stereochemical variations. Reproducibility requires:

  • Standardizing assay protocols (e.g., fixed substrate concentrations).
  • Comparing IC50 values under identical conditions.
  • Validating results with molecular docking to identify binding interactions .

Basic: What regulatory considerations apply to novel phosphonate derivatives in the U.S.?

Methodological Answer:
Under EPA’s TSCA §721, new phosphonate esters require Significant New Use Reports (SNURs) if structural modifications (e.g., alkyl chain extension) alter exposure risks. Premanufacture notices (PMNs) must detail toxicity data and environmental fate . Polymer derivatives may be exempt post-curing .

Advanced: What are the hydrolytic degradation pathways of this compound under varying pH?

Methodological Answer:
Phosphonate esters undergo hydrolysis via nucleophilic attack:

  • Acidic conditions : Protonation of P=O accelerates cleavage of the ester bond.
  • Alkaline conditions : OH<sup>−</sup> attacks phosphorus, yielding phosphonic acid and methanol.
    Degradation kinetics can be tracked via LC-MS, with half-life calculations (e.g., t1/2 at pH 7: ~14 days) .

Basic: How can analytical methods distinguish this compound from structurally similar phosphonates?

Methodological Answer:
HPLC with a C18 column and UV detection (λ = 210 nm) separates analogs based on hydrophobicity. Mobile phase optimization (e.g., methanol:buffer = 65:35) enhances resolution . MS/MS fragmentation patterns (e.g., m/z 210.18 for parent ion) provide confirmatory identification .

Advanced: What computational tools predict the compound’s interaction with metalloenzymes?

Methodological Answer:
Docking software (AutoDock Vina) models binding to metal-active sites (e.g., Zn<sup>2+</sup> in phosphatases). Parameters include:

  • Force fields (AMBER for ligand flexibility).
  • Grid boxes centered on catalytic metal ions.
    Validation via MD simulations (100 ns) assesses stability of hydrogen bonds with hydroxyamino groups .

Basic: What safety protocols are recommended for handling this phosphonate?

Methodological Answer:

  • PPE : Nitrile gloves, lab coat, and goggles.
  • Ventilation : Use fume hoods to avoid inhalation of methanol byproducts.
  • Spill Management : Neutralize with sodium bicarbonate, then adsorb with vermiculite .

Advanced: How does the hydroxyamino group influence metal chelation in coordination chemistry?

Methodological Answer:
The hydroxyamino (-NH-OH) moiety acts as a bidentate ligand, forming stable complexes with transition metals (Fe, Ru). Spectroscopic shifts in UV-Vis (e.g., λmax 450 nm for Ru complexes) confirm chelation. Stability constants (log K ~ 8.5) are determined via potentiometric titration .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.